1-BOC-3-Aminopiperidine

Enzymatic resolution Chiral amine synthesis Biocatalysis

1-BOC-3-Aminopiperidine (CAS 144243-24-3), systematically named tert-butyl 3-aminopiperidine-1-carboxylate (C10H20N2O2, MW 200.28), is a heterocyclic amine building block featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a free primary amine at the 3-position. It is a white to off-white crystalline solid (mp 181-182°C, density 1.041 g/cm³) soluble in common organic solvents and is stable under normal handling conditions.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 144243-24-3
Cat. No. B116126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-3-Aminopiperidine
CAS144243-24-3
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3
InChIKeyAKQXKEBCONUWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-BOC-3-Aminopiperidine (CAS 144243-24-3): A Core Protected Amine Intermediate for Pharmaceutical Synthesis


1-BOC-3-Aminopiperidine (CAS 144243-24-3), systematically named tert-butyl 3-aminopiperidine-1-carboxylate (C10H20N2O2, MW 200.28), is a heterocyclic amine building block featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a free primary amine at the 3-position [1]. It is a white to off-white crystalline solid (mp 181-182°C, density 1.041 g/cm³) soluble in common organic solvents and is stable under normal handling conditions . This compound is a racemic mixture (±) that serves as the foundational scaffold from which both enantiomerically pure (R)- and (S)-forms (CAS 188111-79-7 and 625471-18-3) are derived, and is widely employed as a protected amine intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting neurological and metabolic disorders [1].

Why 1-BOC-3-Aminopiperidine Cannot Be Replaced with Unprotected or Alternative N-Protected 3-Aminopiperidines


While 3-aminopiperidine and its alternative N-protected derivatives (e.g., 1-Cbz-3-aminopiperidine) share a common core scaffold, their performance in critical synthetic transformations—including enzymatic kinetic resolution, regioselective C–H functionalization, and multistep pharmaceutical synthesis—differs substantially. The presence and identity of the N1 protecting group directly determines reaction rate, enantioselectivity, regiochemical outcome, and orthogonal deprotection compatibility. Unprotected 3-aminopiperidine exhibits significantly reduced enantioselectivity in ω-transaminase-catalyzed resolutions (86% ee vs. 96–99% ee for protected analogs) [1]. Benzyl (Cbz) protection, while viable, fails to confer the same degree of enantioselectivity enhancement and offers less orthogonal cleavage profiles relative to the Boc group when complex, multi-protecting group synthetic sequences are required [2]. Furthermore, the absence of N1 protection altogether precludes the Pd-catalyzed C5-arylation reactions that are enabled specifically by the Boc-protected scaffold [3]. The specific differential evidence below quantifies why this particular building block, with its defined Boc protecting group at N1 and free amine at C3, is not functionally interchangeable with in-class alternatives.

Quantitative Evidence: Performance Differentiation of 1-BOC-3-Aminopiperidine Against Direct Comparators


ω-Transaminase-Catalyzed Kinetic Resolution: Enantioselectivity and Rate Enhancement from Boc Protection

In ω-transaminase-catalyzed kinetic resolution, 1-N-Boc-3-aminopiperidine achieves 96% ee at 55% conversion, which represents a 10-percentage-point improvement in enantioselectivity compared to the unprotected substrate (86% ee) [1]. The reaction rate increased up to 50-fold when using protected substrates relative to unprotected 3-aminopiperidine [1]. The specific choice of protecting group is critical: while Cbz protection conferred similar benefits for 3-aminopyrrolidine (>99% ee), benzyl protection of 3-aminopiperidine had no influence on enantioselectivity, highlighting that the Boc group uniquely enables high ee for the piperidine scaffold [1].

Enzymatic resolution Chiral amine synthesis Biocatalysis ω-Transaminase

Regiospecific and Stereospecific C5(sp³)-H Arylation: Boc Protection as Decisive Enabler

The Pd-catalyzed C5(sp³)-H arylation of 1-Boc-3-(picolinoylamino)piperidine proceeds with complete regiospecificity (C5 exclusively) and stereospecificity (cis configuration) [1]. The authors explicitly state that 'the use of the right N1 protective group is decisive to get arylation' [1]. Alternative N1 protecting groups were not reported to yield this transformation, and the free amine would not support the bidentate directing group strategy essential for C5 activation [1]. Furthermore, orthogonal cleavage of the picolinamide directing group over the Boc carbamate allows selective subsequent derivatization of the amino moieties—a capability not available with protecting groups lacking orthogonal stability [1].

C–H functionalization Palladium catalysis Regioselectivity Late-stage diversification

Validated Precursor for DPP-4 Inhibitors: Direct Link to Linagliptin and Alogliptin Synthesis

(R)-3-Amino-1-Boc-piperidine—the enantiopure derivative of 1-BOC-3-aminopiperidine—is a documented precursor for the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors including linagliptin and alogliptin . Linagliptin (Tradjenta®) achieved global sales exceeding $1.5 billion in 2020 . While unprotected 3-aminopiperidine could theoretically serve the same role, the Boc protecting group is essential for maintaining amine protection during the multi-step coupling and functionalization sequences required in DPP-4 inhibitor assembly; premature deprotection would lead to side reactions and reduced yields. The (R)-enantiomer specifically is the active pharmaceutical ingredient precursor, not the (S)-form or the racemate .

DPP-4 inhibitor Type 2 diabetes Linagliptin Alogliptin Pharmaceutical intermediate

Continuous Flow Biocatalytic Production: Industrial-Scale Process Validation with High Space-Time Yield

A continuous flow system using ω-transaminase immobilized on amino-ethylenediamine-modified epoxide supports achieved 95% conversion of 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine within 10 minutes of residence time, and sustained operation for 24 hours yielded a space-time yield of 930.73 g·L⁻¹·day⁻¹ [1]. This represents an exceptionally high productivity metric for chiral amine synthesis. The immobilized enzyme retained 90% residual activity after 15 reuse cycles, with high binding efficiency (>95%) and activity recovery (75%) [1]. While alternative N-protected 3-aminopiperidines could theoretically be produced via similar enzymatic routes, the Boc-protected variant has been specifically optimized and validated in this intensified continuous process, providing a demonstrated industrial manufacturing pathway that alternative derivatives lack.

Continuous flow synthesis Biocatalysis Process intensification ω-Transaminase Industrial manufacturing

Validated Application Scenarios for 1-BOC-3-Aminopiperidine Based on Quantitative Evidence


Enzymatic Production of Enantiopure Chiral 3-Aminopiperidine Building Blocks

Utilize 1-BOC-3-aminopiperidine as the substrate for ω-transaminase-catalyzed kinetic resolution to produce enantiomerically enriched (R)- or (S)-3-amino-1-Boc-piperidine. This scenario is supported by the demonstrated 96% ee at 55% conversion and up to 50-fold rate acceleration compared to unprotected 3-aminopiperidine [1]. The Boc protecting group is essential for achieving this level of enantioselectivity, as benzyl protection confers no improvement and the unprotected substrate yields only 86% ee [1]. This approach is suitable for both laboratory-scale chiral amine preparation and industrial manufacturing, with continuous flow biocatalysis achieving space-time yields of 930.73 g·L⁻¹·day⁻¹ [2].

Regiospecific C5-Arylation for Late-Stage Piperidine Diversification

Employ 1-BOC-3-aminopiperidine as the substrate for Pd-catalyzed C5(sp³)-H arylation after conversion to the picolinoylamino derivative. This transformation proceeds with complete regiospecificity (C5 only) and stereospecificity (cis configuration), enabled specifically by the Boc protecting group at N1 [1]. The orthogonal stability of the Boc carbamate relative to the picolinamide directing group allows selective cleavage and further derivatization, a capability not available with alternative N1 protecting groups [1]. This scenario is particularly valuable for medicinal chemistry programs requiring C5-arylated piperidine scaffolds.

Multi-Step Pharmaceutical Synthesis Requiring Orthogonal Amine Protection

Deploy 1-BOC-3-aminopiperidine as a key intermediate in multi-step pharmaceutical syntheses where orthogonal protection of the piperidine nitrogen (N1) and the C3 primary amine is required. This scenario is validated by its use as a precursor for DPP-4 inhibitors linagliptin and alogliptin, where the Boc group protects the N1 position during C3 amine coupling steps [1][2]. The orthogonal cleavage profile of the Boc group (acid-labile) relative to other common protecting groups (e.g., Cbz, Fmoc, picolinamide) enables sequential deprotection strategies essential for complex molecule assembly [3].

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